molecular formula C11H13ClN2 B1480292 4-Chloro-2-cyclopropyl-6-(cyclopropylmethyl)pyrimidine CAS No. 2098085-74-4

4-Chloro-2-cyclopropyl-6-(cyclopropylmethyl)pyrimidine

Cat. No.: B1480292
CAS No.: 2098085-74-4
M. Wt: 208.69 g/mol
InChI Key: TVHQDMIKGVOWNP-UHFFFAOYSA-N
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Description

4-Chloro-2-cyclopropyl-6-(cyclopropylmethyl)pyrimidine (CCCP) is an organic compound belonging to the pyrimidine family, which is a heterocyclic aromatic compound containing six-membered rings of carbon and nitrogen atoms. CCCP is a highly polar molecule, which is widely used in scientific research and laboratory experiments. It has a wide range of applications in biochemistry, pharmacology, and drug development. CCCP is a valuable tool for studying the structure and function of proteins, and it has been used to investigate the mechanism of action of various drugs, as well as to study the biochemical and physiological effects of various compounds.

Scientific Research Applications

Synthetic Applications and Chemical Reactivity

Dehydrating and Desulfhydrylating Activity : Chloropyrimidine derivatives have shown promise as active dehydrating and desulfhydrylating agents. They are particularly useful for preparing a range of compounds including carbodiimides, isothiocyanates, esters, lactones, amides, or nitriles. An immobilized polystyrene-bound variant offers ease of product isolation via simple filtration, highlighting the utility of chloropyrimidine derivatives in synthetic chemistry (Kondo, Hyodo, Murakami, & Takemoto, 1981).

Tritiation in Organic Synthesis : Chloropyrimidine derivatives are also useful in the tritiation of pyrimidines, where they facilitate the incorporation of tritium atoms into the pyrimidine ring. This process is enhanced in the presence of aluminium chloride, indicating the role of chloropyrimidine derivatives in synthesizing labeled compounds for scientific research (Măntescu, Genunche, & Balaban, 1965).

Antiviral Research

Acyclic Nucleoside Phosphonate Analogues : Research into acyclic nucleoside phosphonate analogues has led to the development of compounds with significant antiviral activity. Derivatives of 2,4-diamino-6-hydroxypyrimidines, including those with cyclopropyl groups, have been investigated for their inhibitory effects on retroviruses, showcasing the potential of chloropyrimidine derivatives in antiviral drug development (Hocková, Holý, Masojídková, Andrei, Snoeck, De Clercq, & Balzarini, 2003).

Antibacterial Agents

Synthesis of Antibacterial Compounds : An optimized synthesis method for a chloropyrimidine core structure has been developed, highlighting the molecule's role as a scaffold for creating a new class of fluoroquinolone-like antibacterial agents. This demonstrates the chloropyrimidine derivatives' application in synthesizing biologically active compounds (Rosen, German, & Kerns, 2009).

Antiallergic Activity

Inhibitors of Passive Cutaneous Anaphylaxis : Certain chloropyrimidine derivatives have been found to possess potential antiallergic activity, as indicated by the rat passive cutaneous anaphylaxis screen. These findings underline the potential pharmaceutical applications of chloropyrimidine derivatives in treating allergies (Lesher, Singh, & Mielens, 1982).

Nonlinear Optical Materials

Optical Properties of Pyrimidine Derivatives : The pyrimidine ring's prevalence in DNA and RNA underscores its significance, with heterocyclic aromatic compounds showing promising applications in medicine and nonlinear optics (NLO). Research into thiopyrimidine derivatives has explored their NLO properties, suggesting potential applications in optoelectronic devices (Hussain et al., 2020).

Properties

IUPAC Name

4-chloro-2-cyclopropyl-6-(cyclopropylmethyl)pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13ClN2/c12-10-6-9(5-7-1-2-7)13-11(14-10)8-3-4-8/h6-8H,1-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVHQDMIKGVOWNP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1CC2=CC(=NC(=N2)C3CC3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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